Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-
Overview
Description
Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- is a synthetic organic compound with the molecular formula C14H16O4 . It is characterized by the presence of a benzoic acid moiety substituted with a 3-(1,1-dimethylethoxy)-3-oxo-1-propenyl group.
Preparation Methods
The synthesis of benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with 3-(1,1-dimethylethoxy)-3-oxo-1-propenyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux to ensure complete conversion. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For example, the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- can be compared with other similar compounds such as:
4-tert-Butoxybenzoic acid: Similar in structure but lacks the propenyl group.
4-(1,1-Dimethylethyl)benzoic acid: Similar but with different substituents on the aromatic ring.
The uniqueness of benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-14(2,3)18-12(15)9-6-10-4-7-11(8-5-10)13(16)17/h4-9H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUPIVMMIUZGDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00706111 | |
Record name | 4-(3-tert-Butoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00706111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151329-39-4 | |
Record name | 4-(3-tert-Butoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00706111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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